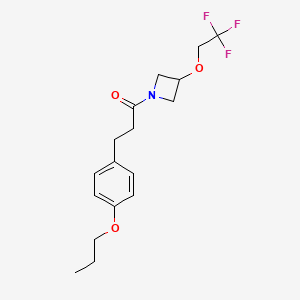

3-(4-Propoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 4-propoxy phenyl group and a 3-(2,2,2-trifluoroethoxy)azetidine moiety. The azetidine ring, a four-membered heterocycle, distinguishes it from more common five- or six-membered ring analogs.

Properties

IUPAC Name |

3-(4-propoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3/c1-2-9-23-14-6-3-13(4-7-14)5-8-16(22)21-10-15(11-21)24-12-17(18,19)20/h3-4,6-7,15H,2,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXBHFHAQYPIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Propoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a synthetic derivative that belongs to the class of azetidine compounds. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , characterized by the presence of a propoxyphenyl group and a trifluoroethoxy substituent on an azetidine ring. This unique structure may contribute to its biological activity.

1. Orexin Receptor Antagonism

Research indicates that derivatives similar to this compound may act as antagonists for orexin receptors. Orexin receptors are involved in various physiological processes including sleep regulation, appetite control, and energy homeostasis. Antagonism of these receptors has been linked to potential therapeutic effects in treating sleep disorders and anxiety .

2. Anti-inflammatory Activity

Preliminary studies have suggested that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, they can modulate cytokine release, particularly reducing levels of TNF-α and IL-6 in cell cultures. This suggests a potential application in treating chronic inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of azetidine derivatives, it was found that certain compounds significantly inhibited the release of pro-inflammatory cytokines in peripheral blood mononuclear cells. This suggests that modifications to the azetidine structure can enhance anti-inflammatory efficacy .

Case Study 2: Antiviral Activity

Another investigation into azetidinone derivatives revealed their antiviral properties against human coronaviruses. The compound trans-11f showed promising results with an EC50 value of 45 µM against human coronavirus 229E, indicating potential for further development as antiviral agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents

Research indicates that compounds with similar structures to 3-(4-Propoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one may exhibit antidiabetic properties. Studies have shown that azetidine derivatives can activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism and insulin sensitivity. This suggests potential for developing new treatments for type 2 diabetes .

2. Neuroprotective Effects

There is emerging evidence that certain derivatives of this compound can promote neurotrophin production or secretion. Neurotrophins are essential for neuronal survival and function, which could make these compounds valuable in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

3. Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds may provide therapeutic benefits in conditions characterized by chronic inflammation .

Pharmacological Insights

Case Studies:

- A study involving the synthesis and evaluation of azetidine derivatives highlighted their potential as inhibitors of α-amylase, an enzyme linked to carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, supporting their use in diabetes management .

Table: Summary of Pharmacological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antidiabetic | AMPK activation | |

| Neuroprotective | Neurotrophin secretion promotion | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Material Science Applications

The unique trifluoroethoxy group in the compound enhances its solubility and stability in various solvents, making it suitable for applications in material sciences. It can be utilized in the development of advanced materials such as:

- Coatings: Due to its chemical stability and resistance to degradation.

- Polymer Blends: Enhancing the properties of polymers used in electronics and pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Backbone Variations

- Propan-1-one vs. Prop-2-en-1-one (Enones): Compounds like (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () share a conjugated enone system, which enhances reactivity and π-π interactions.

Substituent Effects on Aromatic Rings

- 4-Propoxyphenyl vs. Methoxy/Hydroxy Substitutions:

The propoxy group increases lipophilicity (higher logP) compared to methoxy or hydroxy analogs, such as 1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one (). This could improve membrane permeability but reduce aqueous solubility . - Trifluoroethoxy vs. Morpholinoethoxy/Phenylthio Groups: The trifluoroethoxy group in the azetidine ring enhances electronegativity and metabolic resistance compared to morpholinoethoxy or phenylthio groups in cytotoxic analogs like 4a and 4h (). However, bulkier substituents may sterically hinder target binding .

Heterocyclic Moieties

- Azetidine vs. Piperidine/pyrrolidine analogs (e.g., 1-(3-(dimethylamino)piperidin-1-yl)-propan-1-one in ) offer greater flexibility but lower metabolic stability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.